Cetirizine D4

Description

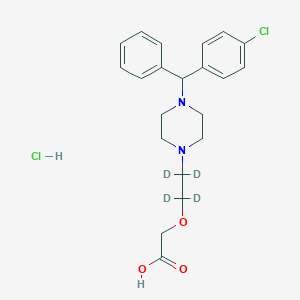

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/i14D2,15D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSPGNDCPOVPBA-AKJKYJKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070015-27-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Pivotal Role of Stable Isotope Labeling in Modern Pharmaceutical Research

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes. In the context of pharmaceutical science, replacing hydrogen with deuterium (B1214612) (²H or D) is a common and powerful strategy. This subtle modification, which imparts a greater mass, does not significantly alter the chemical properties of the molecule but provides a unique analytical signature.

The primary significance of this technique lies in its application as an internal standard in quantitative bioanalysis, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterium-labeled internal standard, which co-elutes with the unlabeled drug (analyte) but is distinguishable by its higher mass, allows for precise correction of any variability during sample preparation and analysis. This leads to highly accurate and reliable quantification of the drug in complex biological matrices such as plasma and urine.

Synthetic Methodologies for Cetirizine D4

Advanced Spectrometric Techniques for Isotopic Purity Confirmation

High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a powerful technique for assessing the isotopic purity of deuterated compounds. nih.govresearchgate.net This method allows for the clear distinction and relative quantification of the different isotopologues (molecules that differ only in their isotopic composition) present in a sample. nih.gov

In the analysis of Cetirizine (B192768) D4, ESI-HRMS can resolve the signals corresponding to the unlabeled Cetirizine (D0) and the various deuterated versions (D1, D2, D3, D4). The isotopic purity is calculated based on the relative abundance of these H/D isotopolog ions. nih.gov Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium (B1214612) labels by analyzing the fragmentation patterns. nih.govnih.gov For instance, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using multiple reaction monitoring (MRM) can specifically track the transition of the parent ion to fragment ions, providing high selectivity and sensitivity. nih.govspringernature.com

The table below illustrates the expected mass transitions for Cetirizine and Cetirizine D4 in an LC-MS/MS analysis.

| Compound | Parent Ion (m/z) | Fragment Ions (m/z) |

| Cetirizine (D0) | 389.26 | 165.16, 201.09 |

| This compound | 393.09 | 165.15, 201.10 |

| Data derived from multiple reaction monitoring (MRM) LC-MS/MS methods. nih.govspringernature.com |

Quantitative Analysis of Deuterium Content via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for both confirming the structural integrity of deuterated compounds and quantifying the level of deuterium incorporation. rsc.org A combination of proton (¹H NMR) and deuterium (²H NMR) spectroscopy provides a comprehensive analysis. nih.gov

In ¹H NMR analysis, the successful replacement of hydrogen with deuterium at a specific site is confirmed by the disappearance or significant reduction of the corresponding proton signal's intensity. By comparing the integration of the residual proton signals at the labeled positions to the integration of signals from non-labeled positions or an internal standard, the percentage of deuterium incorporation can be accurately calculated. nih.govgovst.edu

Conversely, ²H NMR spectroscopy allows for the direct detection of deuterium atoms. sigmaaldrich.com A signal in the ²H NMR spectrum at a chemical shift corresponding to the known proton resonance confirms the presence and location of the deuterium label. sigmaaldrich.com The integration of this deuterium signal provides a direct quantitative measure of the isotopic abundance. nih.govnih.gov

The following table shows hypothetical ¹H NMR data comparing standard Cetirizine with a successfully synthesized this compound, demonstrating the quantitative assessment of deuterium incorporation.

| Molecular Position | Proton Signal (¹H) Chemical Shift (ppm) | Expected Signal Integration (Standard Cetirizine) | Expected Signal Integration (this compound, >98% Purity) |

| Aromatic Protons | ~7.3 - 7.5 | 9H | 9H |

| Piperazine Ring Protons | ~2.5 - 2.8 | 8H | 8H |

| Ethoxy Group (-OCH₂CH₂-) | ~3.7 - 4.2 | 4H | < 0.08H |

| Hypothetical data based on the principles of quantitative NMR for deuterated compounds. nih.govgovst.edu |

Development and Validation of Quantitative Bioanalytical Methods for Cetirizine

The accurate quantification of cetirizine in biological samples is paramount for pharmacokinetic and bioequivalence studies. The development of robust bioanalytical methods is a cornerstone of this process, with this compound playing a pivotal role.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Cetirizine and its Deuterated Analog

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of cetirizine in biological fluids due to its high sensitivity and selectivity. researchgate.netresearchgate.net These methods typically involve the use of a reversed-phase C18 or C8 column for chromatographic separation. springernature.comnih.govresearchgate.net

A common approach involves protein precipitation from the plasma sample using a solvent like acetonitrile (B52724), followed by LC-MS/MS analysis. springernature.comnih.govresearchgate.net The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both cetirizine and this compound. springernature.comnih.govresearchgate.net

For instance, a validated LC-MS/MS method described the MRM transitions for cetirizine as 389.26 → 165.16 and 201.09, and for this compound as 393.09 → 165.15 and 201.10. springernature.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile). springernature.comnih.goviosrphr.org The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for any variability during sample preparation and analysis. springernature.comnih.gov

Role of this compound as an Internal Standard in Bioanalytical Assays

This compound is an ideal internal standard for the quantitative analysis of cetirizine. veeprho.comspringernature.comnih.gov Because it is a deuterated analog, it shares nearly identical physicochemical properties with the unlabeled cetirizine, meaning it behaves similarly during extraction, chromatography, and ionization. veeprho.com However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. springernature.comnih.gov

The use of this compound helps to correct for potential sample loss during preparation and for variations in instrument response. fda.gov Calibration curves are constructed by plotting the ratio of the peak area of the analyte (cetirizine) to the peak area of the internal standard (this compound) against the concentration of the analyte. springernature.comnih.gov This ratiometric approach significantly improves the precision and accuracy of the measurement. fda.gov Regulatory bodies, such as the FDA, recognize the importance of using such internal standards in bioanalytical method validation to ensure data integrity. fda.gov

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|

| Cetirizine | 389.26 | 165.16, 201.09 | springernature.comnih.gov |

| This compound | 393.09 | 165.15, 201.10 | springernature.comnih.gov |

Application in Preclinical Bioanalytical Studies

The validated bioanalytical methods employing this compound are extensively used in various preclinical research settings.

Quantification in in vitro Systems (e.g., Cell Lysates, Microsomes)

In vitro studies are essential for understanding the metabolic fate and potential drug-drug interactions of a compound. These studies often utilize systems such as liver microsomes or cell lysates to investigate metabolic pathways. The accurate quantification of the parent drug, in this case, cetirizine, is crucial. The LC-MS/MS methods developed with this compound as an internal standard can be adapted for these in vitro matrices, allowing for precise determination of cetirizine concentrations and metabolic turnover rates. researchgate.net

High-Throughput Analytical Methodologies Incorporating this compound

The demand for rapid and reliable quantification of cetirizine in biological matrices, particularly in pharmacokinetic and bioequivalence studies, has driven the development of high-throughput analytical methods. nih.govnih.gov A cornerstone of these advanced methodologies is the use of a stable isotope-labeled internal standard (SIL-IS), with this compound being a prominent example. veeprho.comnih.gov Its application, primarily in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), facilitates streamlined and robust analytical workflows. springernature.comnih.gov

Automation Strategies in Sample Preparation and Analysis

To accommodate the large number of samples generated in clinical and research settings, automation is a key strategy. researchgate.net High-throughput bioanalytical methods for cetirizine have been developed that leverage automated systems to significantly increase sample processing speed and reduce manual error. nih.gov

A common approach involves the use of 96-well plates for sample handling and extraction. researchgate.netresearchgate.net Samples can be transferred into these plates using an automated sample handling system. nih.gov Following this, automated solid phase extraction (SPE) is frequently performed by a programmable 96-channel liquid-handling workstation. nih.govresearchgate.net This allows for the simultaneous preparation of nearly 100 samples, a significant improvement over manual, single-sample methods. nih.gov The extracted samples are then ready for injection into an LC-MS/MS system, often with a short chromatographic run time of just a few minutes per sample, further contributing to the high-throughput nature of the analysis. nih.govresearchgate.net

Method Ruggedness and Reproducibility Enhancements with Stable Isotope Internal Standards

Method ruggedness—the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters—and reproducibility are critical for reliable bioanalysis. The use of a stable isotope-labeled internal standard such as this compound is a definitive strategy for improving both of these aspects in quantitative assays. nih.govresearchgate.netresearchgate.net

This compound is an ideal internal standard because it is chemically identical to the analyte (cetirizine) but has a different mass due to the replacement of four hydrogen atoms with deuterium. veeprho.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. springernature.comspringernature.com During sample preparation and analysis, this compound behaves almost identically to cetirizine, meaning it experiences similar extraction efficiencies, ionization suppression or enhancement (matrix effects), and chromatographic retention. researchgate.net

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. springernature.comnih.govfda.gov By using this ratio, any variations that occur during the analytical process, such as incomplete extraction recovery or fluctuations in instrument response, affect both the analyte and the internal standard proportionally. This ratiometric measurement effectively cancels out the variability, leading to more precise and accurate results. researchgate.net The use of a stable isotope-labeled internal standard has been shown to significantly improve method ruggedness and has been successfully applied in clinical studies. nih.govresearchgate.net

The following tables present detailed findings from research utilizing this compound in advanced analytical methods.

Table 1: LC-MS/MS Parameters for Cetirizine Analysis using this compound This interactive table summarizes the mass spectrometry settings used for the detection of Cetirizine and its deuterated internal standard, this compound, in various studies.

| Analyte | Internal Standard | MRM Transition (m/z) | Ionization Mode | Source |

|---|---|---|---|---|

| Cetirizine | This compound | 389.26 → 165.16, 201.09 | Positive Ion Electrospray | springernature.comresearchgate.net |

| This compound | N/A | 393.09 → 165.15, 201.10 | Positive Ion Electrospray | springernature.comresearchgate.net |

| Cetirizine | This compound | 389 → 201 | Positive Ion Electrospray | fda.gov |

Table 2: Method Performance Metrics with this compound (or other SIL-IS) as Internal Standard This interactive table details the performance characteristics of high-throughput analytical methods for cetirizine, demonstrating the high precision, accuracy, and recovery achieved.

| Performance Metric | Value | Analyte Concentration | Method Details | Source |

|---|---|---|---|---|

| Inter-day Precision (RSD) | <3.0% | Quality Control Samples | Automated 96-well SPE, HILIC-MS/MS | nih.gov |

| Inter-day Accuracy (RE) | <6.0% | Quality Control Samples | Automated 96-well SPE, HILIC-MS/MS | nih.gov |

| Absolute Extraction Recovery | 85.8% | 3 ng/mL | Automated 96-well SPE, HILIC-MS/MS | researchgate.net |

| Absolute Extraction Recovery | 84.5% | 40 ng/mL | Automated 96-well SPE, HILIC-MS/MS | researchgate.net |

| Absolute Extraction Recovery | 88.0% | 800 ng/mL | Automated 96-well SPE, HILIC-MS/MS | researchgate.net |

Illuminating Cetirizine S Path: the Scope and Objectives of Academic Research on Cetirizine D4

Academic research centered on Cetirizine (B192768) D4 has been instrumental in establishing robust and reliable analytical methodologies for its parent compound, cetirizine. The primary objectives of this research have been to:

Develop and validate highly sensitive and specific bioanalytical methods: Researchers have focused on creating and refining LC-MS/MS methods for the accurate quantification of cetirizine in biological fluids.

Investigate the pharmacokinetics of cetirizine: By using Cetirizine D4 as an internal standard, studies have been able to precisely determine key pharmacokinetic parameters of cetirizine, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

Conduct bioequivalence studies: The use of this compound has been fundamental in studies comparing different formulations of cetirizine, ensuring that generic versions perform equivalently to the innovator product.

Explore the metabolism of cetirizine: While cetirizine is not extensively metabolized, the use of labeled compounds can aid in the identification and quantification of any minor metabolites.

A significant body of research has been dedicated to the development of a multiple reaction monitoring (MRM) LC-MS/MS method for the quantification of cetirizine in human plasma, with this compound serving as the internal standard. nih.gov This methodology has proven to be a cornerstone for subsequent pharmacokinetic and bioequivalence investigations.

Detailed Research Findings

Academic studies have consistently demonstrated the utility of this compound in producing high-quality data. For instance, in a typical LC-MS/MS method, the compound is isolated from human plasma via protein precipitation. nih.gov The distinct mass-to-charge ratios of cetirizine and this compound allow for their simultaneous detection and quantification.

| Compound | MRM Transition (m/z) |

|---|---|

| Cetirizine | 389.26 → 165.16, 201.09 |

| This compound | 393.09 → 165.15, 201.10 |

The application of such methods has enabled detailed pharmacokinetic profiling of cetirizine. Following oral administration of a single dose, researchers have been able to accurately track the concentration of cetirizine in the bloodstream over time. These studies have confirmed that cetirizine is rapidly absorbed, with peak plasma concentrations generally reached within one to two hours. The elimination half-life has been consistently determined to be in the range of 7 to 9 hours.

Furthermore, bioequivalence studies have successfully utilized this compound to compare different tablet formulations of cetirizine. nih.govnih.gov By analyzing the pharmacokinetic profiles of the test and reference products, these studies have been able to conclude with a high degree of confidence whether the two formulations are bioequivalent and can be used interchangeably. nih.gov

| Parameter | Reported Value Range |

|---|---|

| Cmax (ng/mL) | ~250 - 350 |

| Tmax (h) | ~0.5 - 1.5 |

| AUC (ng·h/mL) | ~2500 - 3500 |

| Half-life (h) | ~7.5 - 9.0 |

Pharmacokinetic and Metabolic Research Methodologies Utilizing Cetirizine D4

Methodological Frameworks for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development. Stable isotope-labeled compounds like Cetirizine (B192768) D4 are central to the methodological frameworks used in these investigations, offering enhanced precision and clarity. researchgate.netsimsonpharma.com

Application of Stable Isotope Tracing for Metabolic Pathway Elucidation in in vitro Models

Stable isotope tracing is a powerful technique used to map the metabolic fate of drugs within biological systems. mdpi.comscitechnol.com In this methodology, a drug molecule is labeled with a stable isotope, such as deuterium (B1214612) (²H), allowing researchers to track the molecule and its subsequent metabolites through various metabolic pathways. scitechnol.com

For in vitro studies, systems that model hepatic metabolism, such as liver microsomes or hepatocytes, are commonly employed. nih.govmdpi.com When Cetirizine is incubated within these systems, Cetirizine D4 is added as an internal standard. researchgate.netnih.gov As Cetirizine is metabolized, the resulting products are analyzed using LC-MS/MS. Because this compound has nearly identical chemical and chromatographic properties to unlabeled Cetirizine, it co-elutes and co-ionizes, but its higher mass allows it to be detected on a separate mass channel. researchgate.netvulcanchem.com This dual-channel monitoring allows researchers to differentiate between the parent drug and its metabolites unequivocally, even at very low concentrations, thereby elucidating the primary metabolic pathways. scitechnol.comnih.gov This approach is instrumental in identifying metabolic "soft spots" on the drug molecule that are susceptible to enzymatic modification. mdpi.com

Use of this compound in Identifying and Characterizing Metabolites

A primary challenge in drug metabolism studies is the confident identification of metabolites from a complex biological matrix. nih.gov this compound is instrumental in this process, primarily by serving as a robust internal standard in bioanalytical assays. veeprho.comresearchgate.netspringernature.com

When analyzing samples from in vitro metabolism experiments, the mass spectrometer is programmed to monitor for specific mass-to-charge (m/z) transitions for both the unlabeled drug and its deuterated standard. nih.govspringernature.com For instance, the transition for Cetirizine might be m/z 389.26 → 201.09, while for this compound it would be m/z 393.09 → 201.10. researchgate.netnih.govspringernature.com This distinct mass difference of 4 Da allows for clear differentiation. The stable isotope internal standard (SI-IS) compensates for any variability during sample preparation and analysis, such as extraction loss or ion suppression in the mass spectrometer, leading to highly accurate quantification of the parent drug. asm.orgnih.gov

By comparing the metabolic profile of the unlabeled drug to the known mass of the internal standard, researchers can confidently identify potential metabolites. A true metabolite will appear as a new peak with a mass shift corresponding to a specific metabolic transformation (e.g., +16 Da for hydroxylation) relative to the parent drug, while the internal standard's peak remains consistent. This methodology has been successfully used to track the metabolism of Cetirizine in various biological samples.

| Parameter | Cetirizine | This compound (Internal Standard) |

| Parent Ion (m/z) | 389.26, 389.3 | 393.09, 393.2 |

| Product Ion (m/z) | 165.16, 201.09, 201.1 | 165.15, 201.10 |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Ionization | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |

| Chromatography | Reversed-Phase C18 Column | Reversed-Phase C18 Column |

| Mobile Phase | Ammonium (B1175870) acetate, water, and methanol (B129727) | Ammonium acetate, water, and methanol |

| This table summarizes typical LC-MS/MS parameters used for the analysis of Cetirizine with this compound as an internal standard, compiled from multiple bioanalytical methods. researchgate.netnih.govspringernature.com |

Enzyme Kinetics and Drug-Drug Interaction Research Methodologies

Investigating a drug's potential to interact with metabolic enzymes and transport proteins is a critical aspect of preclinical research, essential for predicting drug-drug interactions (DDIs). evotec.comcriver.com

Application of this compound in Cytochrome P450 (CYP) and Other Enzyme Inhibition/Induction Assays in vitro

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. evotec.com Inhibition of these enzymes can lead to adverse drug reactions when multiple drugs are co-administered. enamine.net In vitro assays using human liver microsomes are the standard method to assess a compound's potential to inhibit CYP isoforms. evotec.comcriver.com In these assays, a probe substrate specific to a particular CYP enzyme is incubated with liver microsomes in the presence of various concentrations of the test drug. enamine.net The rate of metabolite formation from the probe substrate is measured, and a decrease in this rate indicates inhibition. evotec.com

While studies show that Cetirizine has a very low potential for clinically significant drug-drug interactions via CYP inhibition yakhak.orgkoreascience.kr, this compound is still methodologically important. In any assay designed to test Cetirizine's effect on enzyme activity, this compound would be used as the internal standard to accurately quantify the concentration of Cetirizine itself throughout the experiment. This ensures that the observed effects (or lack thereof) are correlated with a precise concentration of the drug.

| Test Compound Concentration (µM) | Metabolite Formation (pmol/min) | % Control Activity | % Inhibition |

| 0 (Control) | 100 | 100% | 0% |

| 0.1 | 95 | 95% | 5% |

| 1 | 80 | 80% | 20% |

| 10 | 55 | 55% | 45% |

| 25 | 28 | 28% | 72% |

| 50 | 15 | 15% | 85% |

| 100 | 8 | 8% | 92% |

| This table provides illustrative data from a conceptual in vitro CYP inhibition assay. The concentration of the test compound that produces 50% inhibition (IC50) is calculated from such data. This compound would be used to confirm the test compound's concentration in each well. |

Methodological Considerations for Investigating Transport Protein Interactions

Drug transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), are membrane proteins that actively pump drugs out of cells, affecting their absorption and distribution. nih.gov Studies have shown that the transport of Cetirizine is influenced by efflux transporters like P-gp and MRPs and that these interactions can be enantioselective. nih.gov

The most common in vitro model for studying drug transport is the Caco-2 cell monolayer system, which mimics the intestinal epithelium. nih.gov In these assays, the transport of a drug is measured in both the absorptive (apical to basolateral) and secretory (basolateral to apical) directions. A higher secretory transport rate suggests the involvement of an efflux transporter. To confirm this, the experiment is repeated in the presence of known transporter inhibitors. nih.gov In these methodologically complex studies, this compound is essential as an internal standard for the LC-MS/MS-based quantification of Cetirizine on both sides of the cell monolayer, allowing for the precise calculation of permeability and efflux ratios.

Isotope Effects in Drug Metabolism and their Investigation using this compound

The substitution of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.gov This effect arises because the carbon-deuterium (C-D) bond has a lower vibrational energy and is therefore stronger and more difficult to break than a carbon-hydrogen (C-H) bond. portico.org

Researchers can investigate the KIE for a specific drug by comparing the metabolic rate of the deuterated version (e.g., this compound) with the non-deuterated parent drug in in vitro systems like human liver microsomes. portico.orgnih.gov A significant reduction in the rate of metabolite formation for the deuterated compound compared to the unlabeled compound provides strong evidence that the deuterated site is a key point of metabolic attack and that breaking this bond is a rate-determining step. This information is highly valuable for understanding a drug's metabolic stability and for designing new chemical entities with potentially improved pharmacokinetic profiles. portico.orgresearchgate.net

| Compound | Incubation Time (min) | Parent Drug Remaining (%) | Metabolic Rate (Relative Units) |

| Cetirizine | 0 | 100 | - |

| 30 | 50 | 1.00 | |

| 60 | 25 | 1.00 | |

| This compound | 0 | 100 | - |

| 30 | 75 | 0.50 | |

| 60 | 56 | 0.50 | |

| This table provides a hypothetical illustration of the Kinetic Isotope Effect (KIE). The metabolic rate of this compound is slower than that of Cetirizine, indicating that cleavage of a C-H bond at one of the deuterated positions is a rate-limiting step in its metabolism. |

Kinetic Isotope Effects and Their Implications in Metabolic Studies

The substitution of hydrogen with its stable, heavier isotope, deuterium, in a drug molecule like Cetirizine to create this compound, is a cornerstone of modern metabolic research. This isotopic labeling is not merely for tracking purposes; it leverages a quantum mechanical phenomenon known as the kinetic isotope effect (KIE) to probe and understand metabolic pathways.

The kinetic isotope effect arises from the difference in mass between hydrogen (H) and deuterium (D). wikipedia.org A deuterium atom contains both a proton and a neutron, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope), which has only a proton. wikipedia.orgportico.org This increased mass results in a lower vibrational frequency and zero-point energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. dovepress.com Consequently, more energy is required to break a C-D bond, making it approximately 6 to 10 times more stable than a C-H bond. dovepress.com

When the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the reaction rate. wikipedia.orgresearchgate.net This change in reaction velocity is the deuterium kinetic isotope effect (DIE) and is typically expressed as the ratio of the rate constants for the C-H versus the C-D bond cleavage (kH/kD). dovepress.com While this substitution has a profound impact on the rate of bond breakage, it results in only minor shifts in other physical properties, such as shape, size, or acidity (pKa), that are generally insignificant to the drug's potency or selectivity for its target. wikipedia.orgdovepress.com

In the context of drug metabolism, particularly reactions catalyzed by the cytochrome P450 (CYP450) family of enzymes, the KIE can have significant implications. researchgate.net If deuterium is placed at a site on the molecule that undergoes metabolic oxidation, the rate of metabolism can be substantially reduced. wikipedia.org This has several potential consequences for the drug's pharmacokinetic profile:

Reduced Systemic Clearance: A slower metabolic rate can lead to decreased clearance of the drug from the body.

Prolonged Half-Life: The drug may remain in circulation for a longer period, extending its elimination half-life. wikipedia.orgdovepress.com

Altered Metabolite Profile: Deuteration can shift metabolism away from the deuterated site, potentially reducing the formation of specific, sometimes toxic, metabolites. dovepress.com

The primary metabolic pathway for Cetirizine is the oxidative O-dealkylation of the ethoxyacetic acid side chain, which results in a metabolite with negligible antihistaminic activity. nih.gov this compound is specifically labeled with four deuterium atoms on this ethoxy group ([2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid). This strategic placement of deuterium at a known site of metabolism makes this compound a powerful tool for studying the KIE.

While this compound is most frequently employed as a stable isotope-labeled internal standard for the accurate quantification of Cetirizine in biological matrices during pharmacokinetic studies, its structure allows for the investigation of these metabolic principles. veeprho.comclearsynth.comnih.govresearchgate.net The study of its metabolism compared to the non-deuterated parent compound can provide valuable insights into the precise mechanisms and rate-limiting steps of its biotransformation.

The table below illustrates the fundamental principles of the deuterium kinetic isotope effect.

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication for Metabolism |

| Relative Mass | Lower | Higher (approx. 2x) | Basis for the Kinetic Isotope Effect. wikipedia.org |

| Bond Energy | Lower | Higher | More energy is needed to cleave the C-D bond. |

| Vibrational Frequency | Higher | Lower | Contributes to a higher activation energy for C-D bond cleavage. dovepress.com |

| Reaction Rate (Cleavage) | Faster (kH) | Slower (kD) | Slows metabolism if cleavage is the rate-limiting step. researchgate.net |

| KIE Value (kH/kD) | N/A | Typically 1-5, can be higher | Quantifies the reduction in reaction rate. |

The following table presents a hypothetical comparison of pharmacokinetic parameters between Cetirizine and this compound, illustrating the potential impact of the kinetic isotope effect if C-D bond cleavage were the rate-limiting step in its metabolism.

| Pharmacokinetic Parameter | Cetirizine (Hypothetical) | This compound (Hypothetical) | Potential Implication of KIE |

| Elimination Half-Life (t½) | 8.3 hours nih.gov | > 8.3 hours | Slower metabolism leads to a longer duration in the body. dovepress.com |

| Systemic Clearance (CL/F) | ~53 mL/min fda.gov | < 53 mL/min | The rate of drug removal from the plasma is decreased. |

| Area Under the Curve (AUC) | X | > X | Overall drug exposure is increased due to slower elimination. dovepress.com |

| Metabolite Formation Rate | Y | < Y | The generation of the O-dealkylated metabolite is reduced. |

Quality Control and Reference Standard Applications of Cetirizine D4

Role of Isotope-Labeled Compounds as Analytical Reference Materials

Isotope-labeled compounds, such as Cetirizine (B192768) D4, are indispensable in modern analytical chemistry, particularly in techniques like mass spectrometry. artmolecule.frlucerna-chem.ch The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), results in a molecule with a higher mass but nearly identical chemical properties to the unlabeled parent compound. simsonpharma.comlucerna-chem.ch This characteristic is fundamental to its role as an internal standard in quantitative analyses. veeprho.com

In a typical analytical workflow, a known quantity of Cetirizine D4 is added to a sample containing an unknown amount of Cetirizine. springernature.com Because Cetirizine and this compound behave almost identically during sample preparation and analysis, any variations in the analytical process affect both compounds equally. spectroscopyeurope.com By comparing the signal of the analyte (Cetirizine) to the signal of the internal standard (this compound) in a mass spectrometer, a highly accurate and precise quantification of the Cetirizine in the sample can be achieved. springernature.comnih.gov This method, known as isotope dilution mass spectrometry (IDMS), is considered a primary method for its high precision and traceability. sigmaaldrich.com

The use of stable isotope-labeled compounds like this compound offers significant advantages over other analytical approaches. veeprho.comartmolecule.fr It helps to correct for matrix effects, where other components in a complex sample (like plasma or a pharmaceutical formulation) can interfere with the analysis. spectroscopyeurope.com Furthermore, it compensates for any loss of the analyte during sample processing, leading to more reliable and reproducible results. rsc.org The stability of the deuterium label ensures that it does not readily exchange with hydrogen atoms during the analytical process, maintaining the integrity of the standard. artmolecule.frcdnisotopes.com

Certification and Traceability of this compound Reference Standards

For this compound to be a reliable reference standard, its own purity and concentration must be accurately known and documented. rsc.org This is achieved through a process of certification, where the material is rigorously tested and its properties are documented in a Certificate of Analysis (CoA). axios-research.comsigmaaldrich.com The CoA provides crucial information, including the compound's identity, purity, and isotopic enrichment. synzeal.com

Traceability is a key concept in the certification of reference materials. It refers to the ability to link the measurement of a property of the standard back to a recognized national or international standard through an unbroken chain of comparisons. spectroscopyeurope.comezag.com For chemical measurements, this often means traceability to the International System of Units (SI), specifically the mole. rsc.org

The certification of this compound reference standards often involves a comprehensive characterization process. This can include techniques like:

High-Performance Liquid Chromatography (HPLC) to determine chemical purity. lgcstandards.comlgcstandards.com

Mass Spectrometry (MS) to confirm the molecular weight and isotopic enrichment. springernature.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy to verify the chemical structure and the position of the deuterium labels. conicet.gov.ar

Organizations that produce and certify reference materials, such as pharmacopoeias (e.g., USP, EP) and accredited laboratories, adhere to strict quality management systems like ISO 17034 and ISO/IEC 17025 to ensure the quality and traceability of their standards. sigmaaldrich.comezag.com This rigorous certification process provides users with the confidence that the this compound reference standard is accurate and suitable for its intended use in quality control and analytical testing.

Application in Pharmacopoeial Compliance and Quality Assurance

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish official standards for medicines and their ingredients. sigmaaldrich.comcymitquimica.com These standards include tests for identity, strength, quality, and purity. This compound plays a vital role in helping pharmaceutical manufacturers meet these stringent requirements.

In pharmacopoeial assays, this compound can be used as an internal standard for the accurate quantification of Cetirizine in drug substances and finished products. synzeal.com This ensures that the product contains the correct amount of the active pharmaceutical ingredient (API) as stated on the label. Furthermore, it is instrumental in the validation of analytical methods used for quality control. axios-research.com Method validation demonstrates that an analytical procedure is suitable for its intended purpose, and the use of a stable isotope-labeled internal standard like this compound contributes to the robustness and reliability of these methods. ajpaonline.com

Beyond routine quality control testing, this compound is also crucial in stability studies. axios-research.com These studies assess how the quality of a drug product changes over time under the influence of various environmental factors such as temperature and humidity. By using this compound, analysts can accurately measure the degradation of Cetirizine and the formation of impurities, ensuring that the product remains safe and effective throughout its shelf life.

Impurity Profiling and Degradation Product Identification Methodologies

The identification and control of impurities are critical aspects of pharmaceutical development and manufacturing. ijsrset.comnih.gov Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with other components of the formulation. ijsrset.comresearchgate.net this compound serves as an invaluable tool in these investigations.

Use of this compound to Aid in Structural Elucidation of Process Impurities and Degradants

When unknown impurities are detected in a Cetirizine sample, determining their chemical structure is a primary objective. This compound can aid in this process, particularly when using mass spectrometry. By comparing the mass spectra of the unknown impurity with that of the parent drug and the labeled standard, analysts can gain clues about the impurity's structure.

For example, if an impurity has a mass that is a specific increment higher or lower than Cetirizine, it may indicate a particular chemical modification. The presence of the deuterium label in a fragment ion can help to pinpoint the location of this modification on the molecule. While this compound itself is not typically used to directly elucidate the structure of an unknown, its well-defined structure and fragmentation pattern in a mass spectrometer provide a crucial reference point. springernature.comnih.gov

In practice, the isolation of impurities is often necessary for complete structural elucidation using techniques like NMR. conicet.gov.ar However, the initial analysis using techniques like LC-MS/MS with this compound as an internal standard can provide vital preliminary information to guide the isolation and characterization process. axios-research.comresearchgate.net

Analytical Methodologies for Quantifying Related Substances in Pharmaceutical Samples

Once impurities and degradation products have been identified, it is essential to have reliable analytical methods to quantify them. axios-research.com Regulatory guidelines often set strict limits for the levels of impurities in pharmaceutical products. ijsrset.com this compound is a key component in developing and validating these quantitative methods.

The most common technique for quantifying related substances is high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS). ajpaonline.comshimadzu.com In these methods, this compound is used as an internal standard to ensure accurate and precise quantification of each impurity. axios-research.comresearchgate.net

A typical analytical method for quantifying related substances in Cetirizine would involve the following steps:

Sample Preparation: A known amount of the pharmaceutical sample is dissolved, and a precise amount of this compound internal standard solution is added.

Chromatographic Separation: The sample is injected into an HPLC system, where the different components (Cetirizine, impurities, and this compound) are separated based on their chemical properties. shimadzu.comnih.gov

Detection and Quantification: As the separated components exit the HPLC column, they are detected by a mass spectrometer. The instrument measures the signal intensity for each compound. springernature.comnih.gov

Data Analysis: The ratio of the peak area of each impurity to the peak area of the this compound internal standard is calculated. This ratio is then used to determine the concentration of each impurity by comparing it to a calibration curve prepared with known amounts of the impurity reference standards. nih.gov

The use of this compound as an internal standard in these methods provides a high degree of confidence in the accuracy of the results, which is essential for ensuring the quality and safety of Cetirizine-containing medicines. axios-research.comresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization of Cetirizine D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of Cetirizine (B192768) D4. lgcstandards.comresearchgate.net

Deuterium (B1214612) NMR (²H NMR) for Confirmation of Labeling Position and Abundance

Deuterium (²H) NMR spectroscopy is specifically utilized to confirm the position and extent of deuterium labeling in Cetirizine D4. The deuterium atoms are strategically incorporated into the ethoxy group of the molecule. vulcanchem.com ²H NMR provides direct evidence of the D4 labeling by detecting the resonance of the deuterium nuclei, confirming that the isotopic substitution has occurred at the intended positions. This technique is critical for ensuring the isotopic integrity of the standard.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment

A suite of multi-dimensional NMR techniques is employed for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

Correlation Spectroscopy (COSY): COSY experiments establish the connectivity between adjacent protons, helping to trace the proton-proton coupling networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

While specific spectral data for this compound is not extensively published in readily available literature, the principles of these techniques are standard in the structural elucidation of organic molecules. For the parent compound, Cetirizine, detailed NMR data is available and serves as a reference for the analysis of its deuterated analog. researchgate.net

Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, providing vital information on its isotopic purity, exact mass, and fragmentation behavior. veeprho.com It is also the primary technique for which this compound is used as an internal standard in quantitative bioanalysis. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula. The high mass accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus verifying the successful synthesis of the target molecule. asianpubs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of this compound. researchgate.net In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its identification and structural confirmation.

When used in quantitative bioanalysis, specific multiple reaction monitoring (MRM) transitions are monitored for both Cetirizine and this compound. researchgate.netresearchgate.net For instance, a common transition for Cetirizine is m/z 389.26 → 201.09, while for this compound, it is m/z 393.09 → 201.10. researchgate.netresearchgate.net The shared fragment ion at m/z 201 indicates a common structural component, while the precursor ion mass difference of 4 amu confirms the D4 labeling.

Table 1: Illustrative MS/MS Transitions for Cetirizine and this compound

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Cetirizine | 389.26 | 165.16, 201.09 |

| This compound | 393.09 | 165.15, 201.10 |

| Data sourced from studies on the quantification of cetirizine using LC-MS/MS with this compound as an internal standard. researchgate.netresearchgate.net |

On-Line Hydrogen/Deuterium Exchange LC/MS for Structural Characterization

While specific applications of on-line Hydrogen/Deuterium Exchange (HDX) LC/MS for the intrinsic structural characterization of the stable-labeled this compound itself are not widely documented, this technique is highly valuable in the broader context of drug development and structural biology. HDX-MS provides information about the conformation and dynamics of a molecule in solution by measuring the rate of exchange of labile protons with deuterium from a deuterated solvent. In the context of Cetirizine, HDX-MS could be employed to study its interaction with its biological target, the H1-receptor, by mapping changes in solvent accessibility upon binding.

Chromatographic Separation Techniques Coupled with Detection Systems

The accurate quantification and analysis of this compound, often used as an internal standard in pharmacokinetic and bioanalytical studies, relies on robust chromatographic separation techniques coupled with sensitive detection systems. veeprho.comveeprho.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for the separation of this compound and its non-deuterated counterpart, Cetirizine, from biological matrices and pharmaceutical formulations. springernature.comnih.govgeneesmiddeleninformatiebank.nl

HPLC and UPLC Methodologies for Separation of this compound and Related Compounds

The separation of this compound is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). springernature.comnih.gov These techniques, when coupled with tandem mass spectrometry (MS/MS), provide high selectivity and sensitivity for quantitative analysis. springernature.comresearchgate.net

Reversed-Phase HPLC/UPLC Methods:

Reversed-phase chromatography is a cornerstone for the analysis of Cetirizine and its deuterated analogs. C18 columns are frequently utilized, offering excellent separation capabilities based on the hydrophobicity of the analytes. springernature.comspringernature.com

One established HPLC-MS/MS method for the quantification of cetirizine uses this compound as an internal standard. springernature.com The chromatographic separation is performed on a C18 column with a mobile phase consisting of a combination of ammonium (B1175870) acetate, water, and methanol (B129727). springernature.comspringernature.com Detection by mass spectrometry in the positive ion mode with multiple reaction monitoring (MRM) ensures high specificity. springernature.comspringernature.com The MRM transitions monitored are typically m/z 389.26 → 165.16 and 201.09 for cetirizine, and m/z 393.09 → 165.15 and 201.10 for this compound. springernature.comspringernature.com

Another approach involves the use of a Symmetry C18 column with a mobile phase of 50 mM potassium dihydrogen phosphate (B84403) (KH2PO4) and acetonitrile (B52724) (60:40 v/v), adjusted to a pH of 3.5. nih.gov This method has been validated for studying the degradation of cetirizine. nih.gov

For the chiral separation of cetirizine enantiomers, polysaccharide-derived chiral stationary phases like Chiralcel OD-R have been employed in reversed-phase HPLC. researchgate.netresearchgate.net The mobile phase in such separations often contains a perchlorate (B79767) solution with acetonitrile. researchgate.netresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) Methods:

HILIC presents an alternative and effective strategy for the analysis of polar compounds like cetirizine. A high-throughput bioanalytical method was developed using an automated 96-well solid-phase extraction coupled with HILIC-MS/MS for the determination of cetirizine in human plasma, with deuterated cetirizine (cetirizine-d8) as the internal standard. nih.gov This method utilized a Betasil silica (B1680970) column and a mobile phase of acetonitrile, water, acetic acid, and trifluoroacetic acid (93:7:1:0.025, v/v/v/v). nih.gov The short chromatographic run time of 2.0 minutes per injection highlights the efficiency of this HILIC method. nih.gov

Another stability-indicating HPLC method based on HILIC was developed using a Poroshell 120 Hilic column. researchgate.net The mobile phase consisted of acetonitrile and 0.1% formic acid (20:80 v/v) at a flow rate of 1.0 mL/min, with UV detection at 235 nm. researchgate.net

UPLC Methods for Enhanced Performance:

UPLC systems, with their ability to use smaller particle size columns, offer faster analysis times and improved resolution. An ultra-sensitive UHPLC-QqQ-MS/MS method for the simultaneous determination of hydroxyzine (B1673990) and its active metabolite, cetirizine, has been developed. nih.gov The separation was achieved on an Acquity UPLC® BEH C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov

The following tables summarize the key parameters of various reported HPLC and UPLC methods for the analysis of this compound and related compounds.

Interactive Data Tables

Table 1: HPLC and UPLC Chromatographic Conditions for this compound Analysis

| Method Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| HPLC-MS/MS | C18 | Ammonium acetate, water, and methanol | Not Specified | ESI-MS/MS (Positive Ion Mode) | springernature.com, springernature.com |

| HPLC | Symmetry C18 | 50 mM KH2PO4 and acetonitrile (60:40 v/v), pH 3.5 | Not Specified | UV | nih.gov |

| HILIC-MS/MS | Betasil silica (50 x 3 mm, 5 µm) | Acetonitrile-water-acetic acid-trifluoroacetic acid (93:7:1:0.025, v/v/v/v) | 0.5 | ESI-MS/MS (Positive Ion Mode) | nih.gov |

| HILIC-HPLC | Poroshell 120 Hilic (4.6 x 150 mm, 2.7 µm) | Acetonitrile–0.1% formic acid (20:80 v/v) | 1.0 | UV (235 nm) | researchgate.net |

| UHPLC-QqQ-MS/MS | Acquity UPLC® BEH C18 (2.1 × 50 mm; 1.7 µm) | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | 0.5 | ESI-MS/MS | nih.gov |

| Chiral HPLC | Chiralcel OD-R | Perchlorate solution with acetonitrile | Not Specified | Not Specified | researchgate.net, researchgate.net |

Table 2: Research Findings on this compound Separation

| Finding | Method | Key Parameters | Retention Time (min) | Application | Reference |

| Quantification of Cetirizine | HPLC-MS/MS | Internal Standard: this compound | Not Specified | Bioanalytical studies | springernature.com, springernature.com |

| High-Throughput Analysis | HILIC-MS/MS | Internal Standard: Cetirizine-d8 | 1.1 (for both Cetirizine and Cetirizine-d8) | Clinical studies | nih.gov |

| Stability-Indicating Assay | HILIC-HPLC | UV detection at 235 nm | Not Specified | Determination in bulk substance and dosage forms | researchgate.net |

| Ultra-Sensitive Determination | UHPLC-QqQ-MS/MS | Gradient elution | Not Specified | Forensic toxicology | nih.gov |

| Chiral Separation | Reversed-Phase HPLC | Chiralcel OD-R column | Not Specified | Enantiomeric purity assessment | researchgate.net, researchgate.net |

Ethical and Regulatory Considerations in Stable Isotope Labeled Compound Research

Guidelines for Analytical Method Validation and Data Integrity in Research

The reliability of research outcomes using stable isotope-labeled compounds like Cetirizine (B192768) D4 hinges on the rigorous validation of analytical methods and the assurance of data integrity. acs.org Regulatory bodies and scientific consensus have established comprehensive guidelines to govern these aspects.

A cornerstone of analytical method validation is ensuring the specificity, accuracy, and precision of the assay. acs.org In the context of Cetirizine D4, which is a deuterium-labeled version of the antihistamine Cetirizine, it is crucial to demonstrate that the analytical method can distinguish between the labeled compound (the internal standard) and the unlabeled analyte. fda.govmedchemexpress.com Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for this purpose, as it can differentiate molecules based on their mass-to-charge ratio. creative-proteomics.com

Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), outline the necessary parameters for bioanalytical method validation. fda.goveuropa.eu These include establishing the calibration curve, determining the lower limit of quantification (LLOQ), and assessing accuracy and precision. fda.goveuropa.eu For instance, a validated method for Cetirizine in human plasma utilized HPLC with MS/MS detection, with Cetirizine-D4 as the internal standard. fda.gov The method was validated for a specific concentration range and demonstrated linearity. fda.gov

Data integrity is another critical component, ensuring that all data generated is accurate, complete, and reliable. frontiersin.org This involves maintaining meticulous records of all experimental procedures, from the preparation of stock solutions to the final analysis of samples. nih.gov Any modifications to standard operating procedures (SOPs) must be documented and justified. fda.gov The use of a stable isotope-labeled internal standard like this compound helps to correct for variability during sample preparation and analysis, thereby enhancing the integrity of the quantitative data. sigmaaldrich.com

Table 1: Key Parameters in Analytical Method Validation

| Parameter | Description | Relevance to this compound Research |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | Essential to distinguish between Cetirizine and this compound, as well as any potential metabolites or interfering substances in the biological matrix. europa.eu |

| Accuracy | The closeness of the measured value to the true value. | Ensures that the quantified amount of Cetirizine, using this compound as an internal standard, reflects the actual concentration in the sample. acs.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Demonstrates the reproducibility of the method for quantifying Cetirizine levels across different runs and analysts. acs.org |

| Calibration Curve | A plot of the analytical signal as a function of the analyte concentration. | Establishes the relationship between the instrument response and the concentration of Cetirizine, allowing for the quantification of unknown samples. fda.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision. | Defines the lower boundary of the analytical method's effective range for Cetirizine. fda.gov |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Crucial for ensuring that both Cetirizine and this compound remain stable throughout the sample collection, storage, and analysis process. nih.gov |

Best Practices for Handling and Storage of Isotope-Labeled Reference Materials

The integrity of any research involving stable isotope-labeled compounds begins with the proper handling and storage of the reference materials themselves. fiveable.me this compound, as a reference standard, must be handled with care to prevent contamination and degradation, which could compromise the accuracy of experimental results.

Upon receipt, it is imperative to store this compound according to the manufacturer's recommendations, which typically involve specific temperature and light conditions. sigmaaldrich.com For many stable isotope-labeled compounds, storage in a cool, dark, and dry place is recommended to maintain their stability. sigmaaldrich.com The Certificate of Analysis (CoA) that accompanies the reference standard provides crucial information regarding its purity, concentration, and recommended storage conditions. nih.gov

When preparing stock solutions and working standards from the this compound reference material, meticulous laboratory practices are essential. This includes using calibrated pipettes and balances, and working in a clean environment to avoid cross-contamination. fiveable.meprinceton.edu Stock solutions should be stored under conditions that have been demonstrated to maintain their stability for the intended period of use. nih.gov

The use of personal protective equipment (PPE), such as gloves and lab coats, is a fundamental aspect of safe laboratory practice, even when working with non-radioactive stable isotopes. princeton.edu While stable isotopes like the deuterium (B1214612) in this compound are not radioactive, these practices protect the integrity of the reference material from contamination by the handler and protect the handler from any potential chemical hazards of the compound itself. princeton.edusolubilityofthings.com

Table 2: Best Practices for Handling and Storage of this compound

| Practice | Rationale |

| Adherence to Manufacturer's Storage Conditions | To prevent degradation and maintain the chemical and isotopic purity of the compound. This often includes refrigeration and protection from light. sigmaaldrich.com |

| Use of a Certificate of Analysis (CoA) | Provides essential information on the identity, purity, and stability of the reference material, ensuring its suitability for the intended analytical purpose. nih.gov |

| Proper Preparation of Solutions | Using calibrated equipment and appropriate solvents to prepare accurate and stable stock and working solutions. nih.gov |

| Prevention of Cross-Contamination | Employing clean laboratory techniques and dedicated equipment to avoid the introduction of impurities that could interfere with the analysis. fiveable.me |

| Documentation and Labeling | Clearly labeling all prepared solutions with the compound name, concentration, preparation date, and storage conditions. Maintaining a detailed logbook of standard preparation and use. princeton.edu |

| Use of Personal Protective Equipment (PPE) | To ensure the safety of the researcher and to prevent contamination of the reference material. princeton.edu |

Future Directions and Emerging Research Avenues for Cetirizine D4

Integration of Cetirizine (B192768) D4 in Systems Biology and Multi-Omics Approaches

Systems biology aims to understand complex biological systems by integrating different data sets, often from "multi-omics" disciplines such as proteomics, metabolomics, and transcriptomics. In this context, stable isotope-labeled compounds like Cetirizine D4 are invaluable tools for achieving precise and accurate quantification, which is fundamental to these approaches.

While direct, large-scale multi-omics studies centered on this compound are not yet prevalent, its application is foundational for quantitative analyses that underpin systems-level investigations. Its primary role is as a Stable Isotope-Labeled Internal Standard (SIL-IS) in mass spectrometry. This allows for the precise measurement of the parent drug, Cetirizine, and its metabolites in complex biological matrices. By providing a reliable anchor for quantification, this compound enables researchers to accurately map the pharmacokinetics and metabolic impact of Cetirizine, which can then be integrated with other omics data (e.g., changes in protein expression or endogenous metabolite levels) to build comprehensive models of the drug's effect.

The potential applications for this compound in multi-omics research are significant. For instance, in metabolomics studies, it can help quantify the downstream effects of H1-receptor antagonism on cellular metabolic pathways. In proteomics, it can facilitate the accurate measurement of changes in protein expression in response to Cetirizine treatment, offering insights into the broader biological response beyond its primary target.

Novel Applications in Preclinical Drug Discovery and Development Methodologies

The most established application of this compound is in preclinical and clinical pharmacology, specifically in pharmacokinetic (PK) studies. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is crucial for the reliable quantification of Cetirizine in human plasma. researchgate.netnih.govresearchgate.net This high degree of analytical precision is essential for bioequivalence studies, which determine if a new formulation of a drug performs the same as a reference version. researchgate.netfda.gov

In these methods, a known quantity of this compound is added to a plasma sample. Because it behaves almost identically to the non-labeled Cetirizine during sample extraction and ionization, any sample loss or variation affects both compounds equally. By measuring the ratio of the MS signal from Cetirizine to that of this compound, researchers can calculate the exact concentration of the drug with high accuracy and reproducibility. nih.gov

Beyond standard PK studies, emerging research suggests other potential uses. For example, some findings indicate that (R)-Cetirizine-d4 dihydrochloride (B599025) may act as a kinase inhibitor and could have applications in cancer research by inducing apoptosis in tumor cell lines. biosynth.com Another study noted its ability to inhibit amphetamine-induced hyperactivity in mice, suggesting a potential area for investigation in addiction research. biosynth.com These findings, while preliminary, point toward new research avenues for deuterated analogs of established drugs.

Advancements in Deuteration Technologies and Their Potential Impact on Isotopic Labeling Research

The synthesis of deuterated compounds like this compound is a specialized field that has seen significant technological progress. These advancements are making isotopically labeled compounds more accessible, affordable, and versatile for research. researchgate.net The development of more efficient and selective deuteration methods directly impacts the future of research using molecules like this compound.

Recent breakthroughs in synthetic chemistry have expanded the toolkit for deuterium (B1214612) labeling. researchgate.net Key methodologies include:

Hydrogen Isotope Exchange (HIE) : This involves the direct replacement of hydrogen atoms with deuterium. Modern methods use transition-metal catalysts or photocatalysis, which allow for highly selective labeling under mild conditions. researchgate.netrsc.org

Reductive and Dehalogenative Deuteration : These techniques introduce deuterium by reducing specific functional groups or replacing halogen atoms, offering alternative pathways to label complex molecules. researchgate.netxmu.edu.cn

Electrochemical Deuteration : Emerging as an environmentally friendly alternative, this method uses electricity to drive the deuteration process, often using heavy water as the deuterium source and avoiding toxic reagents. xmu.edu.cn

These advanced technologies allow for the creation of more complex and specifically labeled compounds. For Cetirizine research, this could mean the future availability of different isotopologues (e.g., Cetirizine-d8) or site-specific labeling to probe different aspects of its metabolism. medchemexpress.com As these methods become more robust and scalable, the cost of producing deuterated standards is likely to decrease, further encouraging their use in a wider range of research applications, from fundamental biology to clinical trials. vivanls.com

Q & A

Q. How can factorial design optimize chromatographic separation of this compound from co-administered drugs like pseudoephedrine?

- Methodological Answer : A 2³ full factorial design evaluates three variables: pH (4–6), ion strength (10–30 mM), and acetonitrile ratio (50–70%). Responses (resolution, peak symmetry) are analyzed via ANOVA to identify significant factors. For instance, ion strength (p<0.05) may dominate resolution. Predictive models (e.g., R² = 0.95 for observed vs. predicted resolution) validate optimal conditions .

Q. What strategies resolve contradictions in reported this compound stability profiles under varying pH conditions?

- Methodological Answer : Contradictions may arise from differences in buffer systems (e.g., acetate vs. phosphate) or degradation markers. Conduct forced degradation studies (acid/alkaline hydrolysis, oxidation) with LC-MS/MS to identify degradation products. Compare kinetic parameters (t½, activation energy) across studies and validate findings using Arrhenius plots .

Q. How does chiral stationary phase selection impact the enantioseparation efficiency of this compound?

- Methodological Answer : Chiral columns like Chiralpak AD-H or cellulose-based phases achieve baseline separation (Rs >2.0) by leveraging hydrogen bonding and π-π interactions. Optimize mobile phase composition (e.g., n-hexane:ethanol:diethylamine, 80:20:0.1 v/v) and flow rate (1.0 mL/min). Validate enantiomeric purity via circular dichroism or polarimetry .

Q. What statistical approaches are recommended for analyzing high-throughput screening data on this compound metabolites?

- Methodological Answer : Use multivariate analysis (PCA or PLS-DA) to cluster metabolite profiles and identify outliers. Apply false discovery rate (FDR) correction for multiple comparisons. For dose-response studies, nonlinear regression (e.g., Hill equation) models efficacy (EC50) and toxicity (IC50) .

Data Analysis and Interpretation

Q. How should researchers handle non-linear calibration curves in this compound quantification?

- Methodological Answer : For non-linear ranges (e.g., 0.1–100 µg/mL), apply weighted least squares regression (1/x² weighting) or polynomial models. Verify accuracy with quality control samples at low, mid, and high concentrations. Cross-check with alternative detectors (e.g., UV vs. MS) to rule out matrix effects .

Q. What are the best practices for reporting conflicting data on this compound’s plasma protein binding?

- Methodological Answer : Reconcile discrepancies by standardizing experimental conditions (e.g., temperature: 37°C; pH 7.4) and methodologies (equilibrium dialysis vs. ultrafiltration). Perform meta-analysis with heterogeneity tests (I² statistic) to assess study variability. Highlight methodological limitations (e.g., nonspecific binding in dialysis membranes) .

Ethical and Regulatory Considerations

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design (sample size justification, randomization). Obtain institutional animal care committee approval (IACUC protocol number). Report adverse events (e.g., CNS depression at high doses) and euthanasia methods (e.g., CO₂ asphyxiation) transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.